BenchChemオンラインストアへようこそ!

1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Medicinal Chemistry Isomer comparison Target engagement

1-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole (CAS 2319783-11-2) is a heterocyclic small molecule (C₁₂H₁₃BrN₄O₂S; MW 357.23) comprising a 1,2,4-triazole ring connected via a methylene linker to the 3-position of an azetidine ring, which is N-sulfonylated with a 2-bromobenzenesulfonyl group. It belongs to the sulfonyl-triazole class relevant to medicinal chemistry for kinase inhibition and anti-inflammatory applications.

Molecular Formula C12H13BrN4O2S
Molecular Weight 357.23
CAS No. 2319783-11-2
Cat. No. B2477839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
CAS2319783-11-2
Molecular FormulaC12H13BrN4O2S
Molecular Weight357.23
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=CC=C2Br)CN3C=NC=N3
InChIInChI=1S/C12H13BrN4O2S/c13-11-3-1-2-4-12(11)20(18,19)17-6-10(7-17)5-16-9-14-8-15-16/h1-4,8-10H,5-7H2
InChIKeyQFOYCIFDMQRRKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole (CAS 2319783-11-2): Structural Identity and Physicochemical Baseline for Procurement


1-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole (CAS 2319783-11-2) is a heterocyclic small molecule (C₁₂H₁₃BrN₄O₂S; MW 357.23) comprising a 1,2,4-triazole ring connected via a methylene linker to the 3-position of an azetidine ring, which is N-sulfonylated with a 2-bromobenzenesulfonyl group . It belongs to the sulfonyl-triazole class relevant to medicinal chemistry for kinase inhibition and anti-inflammatory applications [1]. Unlike its more common 1,2,3-triazole regioisomer (CAS 2320575-20-8), the 1,2,4-triazole regioisomer alters the spatial orientation and hydrogen-bonding capacity of the heterocycle, which can translate into differential target recognition .

Why 1-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole Cannot Be Replaced by In-Class Analogs Without Validation


Within the sulfonyl-azetidine-triazole family, small structural changes produce non-interchangeable pharmacological and physicochemical profiles. The ortho-bromine on the benzenesulfonyl ring engages in unique steric and electronic interactions absent in the para-bromo, 2-fluoro, or 4-methoxy analogs; the 1,2,4-triazole regioisomer presents a different hydrogen-bond donor/acceptor pharmacophore compared to the 1,2,3-triazole or imidazole variants . Triazole regioisomerism is known to affect CYP enzyme inhibition profiles—for instance, 1,2,4-triazoles can coordinate heme iron differently than 1,2,3-triazoles, altering selectivity against CYP isoforms [1]. Consequently, substituting this compound with a close analog without confirmatory biochemical data risks introducing uncontrolled variables in target engagement, metabolic stability, and off-target liability [2].

Quantitative Differentiation Evidence for 1-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole (CAS 2319783-11-2)


Triazole Regioisomerism: 1,2,4-Triazole vs. 1,2,3-Triazole Constitutional Isomer

The 1,2,4-triazole regioisomer (CAS 2319783-11-2) differs constitutionally from the commercially available 1,2,3-triazole analog (CAS 2320575-20-8). The two compounds share identical molecular formula (C₁₂H₁₃BrN₄O₂S) and molecular weight (357.23) but differ in the spatial orientation of nitrogen atoms: the 1,2,4-triazole presents its N2 and N4 atoms for hydrogen bonding, while the 1,2,3-triazole presents contiguous N1, N2, and N3 atoms . Literature on related sulfonyl-triazole chemotypes shows that 1,2,4-triazole-containing compounds can exhibit adenosine receptor subtype selectivity—for example, a structurally related sulfonyl-triazole (CHEMBL3416800) displayed a Ki of 24 nM at human adenosine A2A receptor versus Ki = 3,480 nM at A3 and Ki > 10,000 nM at A1, yielding >145-fold selectivity for A2A over A3 [1]. This class-level inference suggests the 1,2,4-triazole regioisomer may exhibit distinct target selectivity relative to the 1,2,3-triazole analog, though direct comparative data for CAS 2319783-11-2 remain absent from the published literature.

Medicinal Chemistry Isomer comparison Target engagement

Ortho-Bromophenyl Sulfonyl vs. 2-Fluorophenyl Sulfonyl: Halogen-Dependent Electronic Effects

The 2-bromobenzenesulfonyl group of CAS 2319783-11-2 is replaced by a 2-fluorobenzenesulfonyl group in analog 1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole . The bromine atom is larger (van der Waals radius: Br ≈ 1.85 Å vs. F ≈ 1.47 Å), more polarizable, and can participate in halogen bonding (σ-hole interactions) with biological targets; the C–Br bond is also more reactive toward palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) than C–F, making the bromo compound a more versatile synthetic intermediate for late-stage diversification . The electron-withdrawing effect differs: Hammett σₘ for Br is +0.39 vs. +0.34 for F, affecting sulfonamide nitrogen acidity and potentially altering non-covalent target interactions . No published head-to-head biological comparison data exist for these two compounds.

Halogen bonding SAR Electrophilic reactivity

Azetidine Ring Conformation and sp³-Rich Character vs. Piperidine and Pyrrolidine Analogs

The azetidine ring (4-membered) in CAS 2319783-11-2 imposes greater conformational constraint than pyrrolidine (5-membered) or piperidine (6-membered) analogs. The azetidine ring has a puckering angle of approximately 25–30° and a reduced number of accessible conformers compared to larger saturated N-heterocycles [1]. In the context of sulfonyl-triazole kinase ligand chemotypes, the azetidine scaffold has been explicitly claimed for covalent targeting of CDK2, DGKs, and PFK kinases in US Patent Application 20240400542, where the ring size and geometry influence the trajectory of the electrophilic sulfonyl warhead toward reactive nucleophilic residues (tyrosine, lysine) in the kinase active site [1]. Quantitative membrane permeability modeling on related triazole-azetidine hybrids has indicated effective permeability (Pₑff) values of approximately 12 × 10⁻⁶ cm/s, outperforming some piperidine-linked analogs . No direct comparative permeability data exist for CAS 2319783-11-2 specifically.

Conformational constraint sp³ fraction Metabolic stability

Absence of Published Biological Data: Evidence Gap Assessment

As of the search date, no primary research papers, patents, or authoritative databases (ChEMBL, PubChem BioAssay, BindingDB) contain quantitative biological assay data (IC₅₀, Kᵢ, Kd, EC₅₀, MIC, or in vivo efficacy) specifically for CAS 2319783-11-2 [1]. The compound appears in vendor catalogs as a research chemical but has not been the subject of published pharmacological characterization. CYP2C9 inhibition data (IC₅₀ > 7.0 × 10³ nM) and OCT1 inhibition data (IC₅₀ = 1.38 × 10⁵ nM) identified in BindingDB correspond to different monomer IDs and unrelated chemotypes, not to CAS 2319783-11-2 [1]. This data gap means that all differentiation claims above (Evidence Items 1–3) are class-level inferences based on structural analogy and cannot substitute for direct experimental comparison.

Data gap Procurement risk Screening prerequisite

Recommended Application Scenarios for 1-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole (CAS 2319783-11-2) Based on Available Differentiation Evidence


Kinase Covalent Ligand Screening Libraries Targeting CDK2, DGKs, or PFK

The sulfonyl-triazole scaffold, incorporating the azetidine ring present in CAS 2319783-11-2, is explicitly claimed in US Patent Application 20240400542 as a covalent kinase ligand chemotype capable of forming adducts with reactive tyrosine and lysine residues in CDK2, DGKs, and PFK kinases [1]. The ortho-bromine substituent provides a synthetic handle for late-stage diversification via Suzuki or Buchwald-Hartwig coupling to explore structure-activity relationships around the kinase binding pocket. Researchers building targeted covalent inhibitor libraries should include this compound as a representative of the 2-bromoazetidine-1,2,4-triazole subseries, alongside its 1,2,3-triazole regioisomer and 2-fluoro analog, to systematically probe the impact of triazole regioisomerism and halogen substitution on covalent engagement kinetics [1][2].

Anti-Inflammatory Drug Discovery via Cyclooxygenase (COX-2) Pathway Modulation

The sulfonyl heteroaryl triazole chemotype has been patented for COX-mediated anti-inflammatory and analgesic applications (US Patent 6,875,779 B2), encompassing compounds with the same core architecture as CAS 2319783-11-2 [2]. The 1,2,4-triazole regioisomer may coordinate differently with the heme-iron of COX enzymes compared to 1,2,3-triazole analogs, potentially yielding differential COX-2/COX-1 selectivity profiles. Procurement of this specific regioisomer is warranted for comparative COX inhibition screening panels, where the 2-bromobenzenesulfonyl substituent can also be exploited as a radiolabeling precursor (bromine isotopic signature) or affinity probe handle [2].

Chemical Biology Probe Development via Bromine-Directed Cross-Coupling and Affinity Labeling

The 2-bromobenzenesulfonyl group is a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling modular construction of focused compound libraries from a single azetidine-triazole core . Unlike the 2-fluoro analog, which is chemically inert under standard cross-coupling conditions, the bromo compound can be diversified into biotinylated or fluorophore-conjugated probes for target identification studies (chemical proteomics, cellular thermal shift assays). The azetidine ring's conformational rigidity further ensures that the sulfonyl warhead orientation is maintained across the derivatized library [1].

Comparative Structural Biology and Pharmacophore Modeling of Triazole Regioisomers

Because 1,2,4-triazole and 1,2,3-triazole regioisomers exhibit different hydrogen-bond donor/acceptor patterns, protein crystallographers and computational chemists can use CAS 2319783-11-2 alongside its 1,2,3-triazole analog (CAS 2320575-20-8) as matched molecular pairs to deconvolute the contribution of triazole nitrogen placement to ligand-protein binding thermodynamics. Crystallographic fragment screening with both regioisomers can reveal whether the target engages the triazole ring via N2/N4 hydrogen bonds (1,2,4-triazole) or via the contiguous N2–N3 dipole (1,2,3-triazole), providing actionable pharmacophore constraints for structure-based drug design [2].

Quote Request

Request a Quote for 1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.